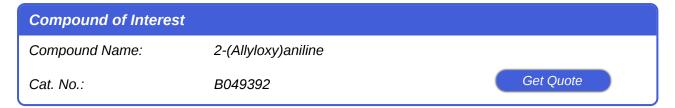


# Spectroscopic Comparison: 2-(Allyloxy)aniline and its Claisen Rearrangement Product

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A detailed analysis of **2-(Allyloxy)aniline** and its primary thermal rearrangement product, 2-allyl-6-aminophenol, reveals distinct spectroscopic signatures that are instrumental for characterization and reaction monitoring. This guide provides a comparative overview of their key spectral features, supported by experimental data, to aid researchers in identifying these compounds.

The thermal rearrangement of **2-(allyloxy)aniline** via a[1][1]-sigmatropic shift, commonly known as the Claisen rearrangement, is a fundamental reaction in organic synthesis, yielding 2-allyl-6-aminophenol as the primary product. The transformation involves the migration of the allyl group from the oxygen atom to the ortho position on the aromatic ring, resulting in significant changes in the molecular structure. These changes are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic data for **2-(Allyloxy)aniline** and 2-allyl-6-aminophenol, providing a quantitative basis for their comparison.



Compound	<sup>1</sup> H NMR (CDCl₃, δ in ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ in ppm)	IR (cm <sup>-1</sup> )	Mass Spec (m/z)
2- (Allyloxy)aniline	6.85-6.70 (m, 4H, Ar-H), 6.05 (ddt, 1H, -CH=), 5.40 (dq, 1H, =CH <sub>2</sub> ), 5.25 (dq, 1H, =CH <sub>2</sub> ), 4.50 (dt, 2H, -O- CH <sub>2</sub> -), 3.80 (s, 2H, -NH <sub>2</sub> )	146.0, 137.5, 133.0, 121.5, 118.0, 117.5, 115.0, 112.0, 69.0	3450, 3350 (N-H), 3080 (C-H, sp²), 2920 (C-H, sp³), 1620 (C=C), 1510 (N-H bend), 1220 (C-O)	149.08 (M+)
2-allyl-6- aminophenol	6.70-6.50 (m, 3H, Ar-H), 5.95 (ddt, 1H, -CH=), 5.10 (dq, 1H, =CH <sub>2</sub> ), 5.05 (dq, 1H, =CH <sub>2</sub> ), 4.90 (s, 1H, -OH), 3.70 (s, 2H, - NH <sub>2</sub> ), 3.40 (d, 2H, Ar-CH <sub>2</sub> -)	143.0, 136.5, 128.0, 122.0, 119.0, 116.0, 115.5, 35.0	3400-3200 (O-H, N-H), 3080 (C-H, sp²), 2980 (C-H, sp³), 1640 (C=C), 1500 (N- H bend)	149.08 (M+)

# **Experimental Protocols**

#### Synthesis of 2-(Allyloxy)aniline:

A mixture of 2-aminophenol (10.9 g, 0.1 mol), allyl bromide (13.3 g, 0.11 mol), and anhydrous potassium carbonate (13.8 g, 0.1 mol) in dry acetone (150 mL) is refluxed for 8 hours. The reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 9:1) to afford 2-(allyloxy)aniline as a pale yellow oil.

Claisen Rearrangement of **2-(Allyloxy)aniline** to 2-allyl-6-aminophenol:



**2-(Allyloxy)aniline** (7.45 g, 0.05 mol) is heated neat in an oil bath at 180-190 °C for 3 hours under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 8:2) to give 2-allyl-6-aminophenol as a viscous oil.

## **Reaction Pathway**

The thermal Claisen rearrangement of **2-(allyloxy)aniline** proceeds through a concerted pericyclic transition state to form an intermediate dienone, which then tautomerizes to the more stable aromatic product, 2-allyl-6-aminophenol.



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Caption: Claisen rearrangement of **2-(Allyloxy)aniline**.

In summary, the spectroscopic profiles of **2-(allyloxy)aniline** and 2-allyl-6-aminophenol are demonstrably different, allowing for unambiguous identification. The key distinguishing features are the appearance of a phenolic hydroxyl group signal in the <sup>1</sup>H NMR and IR spectra of the product, and the shift of the allyl group from an ether linkage to a direct carbon-carbon bond with the aromatic ring, which is evident in both <sup>1</sup>H and <sup>13</sup>C NMR spectra. These spectroscopic comparisons are vital for chemists working on the synthesis and modification of such compounds in various research and development settings.

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### References

- 1. Claisen Rearrangement [organic-chemistry.org]
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